[[(1Z)-1-(3-Chlorophenyl)-1-propenyl]oxy](1,1-dimethylethyl)dimethyl-silane; 1-Chloro-3-[(1Z)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propen-1-yl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-[(1Z)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propen-1-yl]-benzene is an organic compound with the molecular formula C15H23ClOSi and a molecular weight of 282.88 g/mol . This compound is characterized by the presence of a chloro-substituted benzene ring and a silyl ether functional group, making it a valuable intermediate in organic synthesis .
Vorbereitungsmethoden
The synthesis of 1-Chloro-3-[(1Z)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propen-1-yl]-benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1-chloro-3-bromobenzene and 1,1-dimethylethyl dimethylsilyl ether.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a palladium catalyst and a base such as potassium carbonate.
Analyse Chemischer Reaktionen
1-Chloro-3-[(1Z)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propen-1-yl]-benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The silyl ether group can be oxidized to form the corresponding alcohol.
Reduction Reactions: The double bond in the propenyl group can be reduced to form the corresponding alkane.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-[(1Z)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propen-1-yl]-benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Material Science: The compound is utilized in the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-[(1Z)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propen-1-yl]-benzene involves its reactivity towards various nucleophiles and electrophiles. The chloro group and the silyl ether functional group play key roles in its chemical behavior. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-[(1Z)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propen-1-yl]-benzene can be compared with similar compounds such as:
1-Chloro-3-[(1Z)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propen-1-yl]-toluene: Similar structure but with a methyl group instead of a hydrogen on the benzene ring.
1-Chloro-3-[(1Z)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propen-1-yl]-phenol: Similar structure but with a hydroxyl group instead of a hydrogen on the benzene ring.
The uniqueness of 1-Chloro-3-[(1Z)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propen-1-yl]-benzene lies in its specific functional groups and their arrangement, which confer distinct reactivity and applications.
Eigenschaften
Molekularformel |
C15H23ClOSi |
---|---|
Molekulargewicht |
282.88 g/mol |
IUPAC-Name |
tert-butyl-[(Z)-1-(3-chlorophenyl)prop-1-enoxy]-dimethylsilane |
InChI |
InChI=1S/C15H23ClOSi/c1-7-14(12-9-8-10-13(16)11-12)17-18(5,6)15(2,3)4/h7-11H,1-6H3/b14-7- |
InChI-Schlüssel |
FUWJCOIFTHDHNC-AUWJEWJLSA-N |
Isomerische SMILES |
C/C=C(/C1=CC(=CC=C1)Cl)\O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC=C(C1=CC(=CC=C1)Cl)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.